molecular formula C12H13NO3 B6322715 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1228747-84-9

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6322715
CAS No.: 1228747-84-9
M. Wt: 219.24 g/mol
InChI Key: PMIHURYLYNSIOU-UHFFFAOYSA-N
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Description

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic applications. Indole-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the discovery and optimization of inhibitors for protein-protein interactions. For instance, related indole-2-carboxylic acids have been identified as potent and selective antagonists for the CysLT1 receptor, a target for asthma and inflammation research . Similar structures have also been explored as inhibitors of Mcl-1, a protein involved in cellular apoptosis, highlighting the value of this chemical class in oncology drug discovery . The specific substitution pattern on this molecule—combining a 4-methoxy group with a 1-ethyl group—is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, allowing researchers to probe structure-activity relationships in greater depth. This reagent serves as a key building block for the synthesis of more complex molecules and is a valuable intermediate for pharmaceutical research and development. Researchers are advised to consult the certificate of analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-ethyl-4-methoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-9-5-4-6-11(16-2)8(9)7-10(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHURYLYNSIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Indole Ring Formation

A patent (CN102020600A) describes a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate as starting materials. The process involves:

  • Condensation : Nitrotoluene reacts with diethyl oxalate in the presence of ferrous hydroxide as a catalyst, forming a nitro-substituted intermediate.

  • Reduction : Hydrazine hydrate reduces the nitro group to an amine, cyclizing the structure into the indole core.

  • Carboxylation : The carboxylic acid group is introduced at the 2-position via hydrolysis of intermediate esters.

This method achieves a chemical yield of 93% for indole-2-carboxylic acid under mild conditions. For 1-ethyl-4-methoxy substitution, modifications would require pre-functionalized nitrotoluene derivatives (e.g., 4-methoxy-nitrotoluene) and subsequent N-alkylation with ethyl groups.

Acyl Chloride Intermediate Route

Ethyl 1H-indole-2-carboxylate, a closely related compound, is synthesized from 1H-indole-2-carboxylic acid via thionyl chloride-mediated acyl chloride formation, followed by esterification with ethanol. Adapting this route for the target compound involves:

  • Esterification : Reacting indole-2-carboxylic acid with thionyl chloride to form the acyl chloride.

  • N-Alkylation : Introducing the ethyl group at the indole nitrogen using ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate).

  • Methoxylation : Installing the methoxy group at the 4-position via electrophilic substitution or palladium-catalyzed coupling.

This method benefits from high purity (>95%) and scalability, as demonstrated in the synthesis of analogous indole esters.

Functionalization of the Indole Core

N-Alkylation for 1-Ethyl Substitution

N-Alkylation is critical for introducing the ethyl group at the indole nitrogen. Common strategies include:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate alkylation with ethanol.

  • Direct Alkylation : Treating the indole with ethyl iodide in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Yields for N-ethylation typically range from 70–85%, depending on the base (e.g., sodium hydride vs. potassium tert-butoxide) and solvent system.

Methoxylation at the 4-Position

Introducing the methoxy group at the 4-position presents regioselective challenges. Two methods are prominent:

  • Electrophilic Aromatic Substitution :

    • Treating the indole derivative with a methoxylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    • This method favors substitution at the 4-position due to the directing effects of the 2-carboxylic acid group.

  • Palladium-Catalyzed Coupling :

    • Using Buchwald-Hartwig amination or Suzuki-Miyaura coupling with pre-brominated intermediates (e.g., 4-bromoindole-2-carboxylic acid) and methoxide sources.

    • Yields exceed 90% when using palladium acetate and Xantphos as a ligand.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and yield. Key optimizations include:

  • Catalyst Recycling : Ferrous hydroxide in the condensation step can be recovered and reused, reducing material costs.

  • Continuous Flow Systems : Implementing flow chemistry for the esterification and alkylation steps improves reaction control and scalability.

  • Purity Enhancements : Recrystallization from methanol or ethanol achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)Reference
Condensation-ReductionNitrotoluene, diethyl oxalateCondensation, reduction, hydrolysis9395
Acyl Chloride RouteIndole-2-carboxylic acidAcyl chloride formation, N-alkylation, methoxylation8599
Palladium-Catalyzed4-Bromoindole-2-carboxylic acidBuchwald-Hartwig coupling9098

Chemical Reactions Analysis

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibitors
Research indicates that derivatives of indole-2-carboxylic acids, including 1-ethyl-4-methoxy-1H-indole-2-carboxylic acid, exhibit promising activity as inhibitors of HIV-1 integrase. These compounds can effectively inhibit the strand transfer process critical for viral replication. For instance, structural optimizations have led to derivatives with enhanced inhibitory effects, achieving IC50 values as low as 0.13 μM, demonstrating their potential as effective antiviral agents against HIV .

Mechanism of Action
The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is essential for its activity. The indole core and carboxyl group play crucial roles in this interaction, suggesting that further modifications could improve efficacy against HIV .

Cancer Therapeutics

Inhibition of Colon Cancer Cell Proliferation
this compound has been studied for its ability to inhibit the proliferation of colon cancer cells. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy .

GSK-3 Inhibition
Additionally, this compound shows potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers. By targeting GSK-3, the compound may disrupt pathways that promote tumor growth and survival .

Neurological Applications

GABA Receptor Ligands
The compound has been identified as a ligand with binding specificity towards GABA receptors. This property suggests potential applications in treating neurological disorders, where modulation of GABAergic signaling is beneficial . By influencing GABA receptor activity, it may provide therapeutic effects for conditions such as anxiety and epilepsy.

Metabolic Disorders

SGLT2 Inhibitors
Research has also highlighted the potential of this compound as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing hyperglycemia in diabetes patients by preventing glucose reabsorption in the kidneys . This application could lead to the development of new therapeutic strategies for diabetes management.

Summary Table of Applications

Application AreaMechanism/ActionReferences
Antiviral (HIV)Inhibits integrase strand transfer
Cancer TherapyInhibits colon cancer cell proliferation
Neurological DisordersActs as a GABA receptor ligand
Metabolic DisordersFunctions as an SGLT2 inhibitor

Case Studies and Research Findings

Several studies have documented the efficacy of indole-2-carboxylic acid derivatives:

  • Integrase Inhibition Study : A study demonstrated that derivatives based on indole-2-carboxylic acid effectively inhibited HIV integrase with varying IC50 values, showcasing structure-activity relationships that guide further optimization .
  • Colon Cancer Proliferation Research : Investigations into the anti-proliferative effects on colon cancer cells revealed significant reductions in cell viability upon treatment with indole derivatives, indicating their potential as anticancer agents .
  • GABAergic Activity Assessment : Experimental data showed that compounds exhibiting GABA receptor binding could modulate neuronal excitability, providing insights into their use in treating anxiety and seizure disorders .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key References
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid 1-Ethyl, 4-OMe, 2-COOH C₁₂H₁₃NO₃ Not reported Inferred
1-Methyl-1H-indole-5-carboxylic acid 1-Me, 5-COOH C₁₀H₉NO₂ 221–223
1-Benzyl-5-methyl-1H-indole-2-carboxylic acid 1-Bn, 5-Me, 2-COOH C₁₇H₁₅NO₂ 198–199
4-Isobutoxy-1H-indole-2-carboxylic acid 4-O-iBu, 2-COOH C₁₃H₁₅NO₃ Not reported
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ Not reported

Electronic and Steric Effects

  • Methoxy Position : A 4-methoxy group (target compound) vs. 5-methoxy () alters electron density distribution. The para-methoxy group in the target may enhance resonance stabilization of the indole ring, influencing electrophilic substitution patterns.
  • N1 Substituents : Ethyl vs. methyl () or benzyl () groups modulate steric bulk, affecting catalytic reactions. For example, 2 mol% catalyst loading in indole-2-carboxylic acid additions to alkynes achieves 68% conversion under mild conditions (60°C, 9 h), but bulkier N1 substituents may require optimized conditions.

Biological Activity

1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, particularly focusing on its potential therapeutic applications.

Overview of Indole Derivatives

Indole and its derivatives have been widely studied due to their significant biological properties, including anticancer , anti-inflammatory , antimicrobial , and antiviral activities. The structural features of indoles contribute to their interaction with various biological targets, making them valuable in drug development.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, specifically in the context of HIV-1 integrase inhibition. For instance, this compound was evaluated for its ability to inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of approximately 32.37 µM, indicating moderate effectiveness as an integrase inhibitor . Further structural optimizations have led to derivatives with enhanced activity, suggesting that modifications to the indole scaffold can significantly improve antiviral potency.

2. Anticancer Properties

Indole derivatives have also shown promise in anticancer applications. A study demonstrated that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines. For example, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 3.11 µM to 15.70 µM against different cancer cell lines, showcasing their potential as anticancer agents . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are attributed to their ability to modulate inflammatory pathways. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table of Biological Activities

Activity IC50 Value (µM) Reference
HIV-1 Integrase Inhibition32.37
Anticancer (various cell lines)3.11 - 15.70
Anti-inflammatory (TNF-α inhibition)Not specified

Case Study 1: HIV-1 Integrase Inhibition

In a detailed investigation, researchers synthesized various derivatives of indole-2-carboxylic acid and assessed their inhibitory effects on HIV-1 integrase. Compound modifications led to significant improvements in antiviral activity, with some derivatives achieving IC50 values as low as 3.11 µM . Molecular docking studies revealed that these compounds effectively chelate metal ions at the active site of integrase, disrupting viral replication mechanisms.

Case Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of several indole derivatives against human cancer cell lines demonstrated that certain modifications could enhance cytotoxicity significantly. For instance, one derivative showed an IC50 value of 8.68 µM against A549 lung cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves multi-step protocols. For example, analogous compounds like ethyl 4-(benzyloxy)-1H-indole-2-carboxylate are synthesized via acid-catalyzed esterification of the parent carboxylic acid using ethanol and concentrated H₂SO₄ under reflux . For 1-Ethyl-4-methoxy derivatives, a plausible route includes:

Methoxy Introduction: Electrophilic substitution or nucleophilic methoxylation at the 4-position of the indole ring.

Ethyl Group Addition: Alkylation at the 1-position using ethyl halides or via reductive amination.

Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions.
Characterization relies on ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (for carboxylic acid and ester functional groups), and mass spectrometry (to verify molecular weight) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: While specific toxicity data for this compound is limited, structurally related indole derivatives (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) require:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection: Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated during milling or weighing .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .
  • Waste Disposal: Segregate acidic waste and neutralize before disposal to avoid environmental contamination .

Q. How can researchers address the lack of published physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer: When data gaps exist (e.g., no reported melting point or solubility in ):

Experimental Determination:

  • Solubility: Perform incremental solvent testing (water, DMSO, ethanol) with gravimetric analysis.
  • Stability: Conduct accelerated degradation studies under varied pH, temperature, and light exposure.

Computational Modeling: Use tools like COSMOtherm to predict solubility parameters based on molecular structure .

Analogous Compounds: Reference data from similar structures (e.g., methyl 4-methoxy-1H-indole-2-carboxylate has a melting point of 199–201°C ).

Advanced Research Questions

Q. How can conflicting reactivity data in indole-2-carboxylic acid derivatives be resolved during derivatization?

Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts during esterification or alkylation) may arise from:

  • Steric Effects: The 1-ethyl and 4-methoxy groups could hinder nucleophilic attack at the 2-carboxylic acid position.
  • Optimization Strategies:
    • Catalysis: Use Lewis acids (e.g., ZnCl₂) to activate reaction sites .
    • Solvent Screening: Polar aprotic solvents (DMF, DMSO) may improve solubility and reaction efficiency .
    • Reaction Monitoring: Employ TLC/HPLC to track intermediates and adjust conditions in real-time .

Q. What mechanistic insights explain the biological activity of indole-2-carboxylic acid derivatives, and how can they guide drug design?

Methodological Answer: Indole derivatives often exhibit biological activity via:

  • Receptor Binding: The planar indole ring interacts with hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
  • Functional Group Contributions:
    • The methoxy group at position 4 enhances electron density, potentially improving binding affinity.
    • The carboxylic acid at position 2 allows hydrogen bonding with target proteins .
      Validation Methods:
  • Molecular Docking: Simulate interactions with targets (e.g., COX-2, 5-LOX) using software like AutoDock Vina.
  • SAR Studies: Synthesize analogs (e.g., varying ethyl/methoxy substituents) and compare IC₅₀ values .

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer: Yield optimization requires systematic troubleshooting:

Step-Wise Analysis: Identify low-yield steps (e.g., ester hydrolysis or alkylation).

Parameter Adjustments:

  • Temperature: Higher temps (e.g., 80°C) may accelerate esterification but risk decomposition .
  • Catalyst Loading: Incremental increases in H₂SO₄ or acetic acid (1.1–2.0 equiv) improve kinetics .

Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure intermediates .

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